molecular formula C12H7NO3 B2917986 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione CAS No. 259269-45-9

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione

Cat. No.: B2917986
CAS No.: 259269-45-9
M. Wt: 213.192
InChI Key: VAGZEMPRSPZMLU-UHFFFAOYSA-N
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Description

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a heterocyclic compound with a unique structure that combines elements of pyrrole and benzoxazepineIts molecular formula is C12H7NO3, and it has a molecular weight of 213.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a benzoxazepine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H,6H-Benzo[e]pyrrolo[2,1-c][1,4]oxazepine-4,6-dione
  • 4,6-Dioxo-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine

Uniqueness

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuropharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C12H7NO2, with a molecular weight of 201.19 g/mol. The compound features a fused pyrrole and benzoxazepine structure which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a][4,1]benzoxazepine exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). A study reported IC50 values indicating moderate to high efficacy against these cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to intercalate with DNA and inhibit topoisomerase enzymes, preventing cancer cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL against gram-positive bacteria .
  • Fungal Activity : The compound has been evaluated for antifungal activity against Candida species and exhibited promising results with MIC values suggesting effective inhibition .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating CNS disorders:

  • CNS Activity : Research highlights that certain derivatives possess sedative and anticonvulsant properties. Animal studies have shown significant reductions in seizure frequency in models treated with these compounds .
  • Analgesic Effects : The compound has been tested for pain relief in animal models, showing efficacy comparable to standard analgesics .

Structure-Activity Relationship (SAR)

The biological activity of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine derivatives is highly dependent on their structural modifications:

Substituent Effect on Activity
Methyl GroupEnhances anticancer activity
Hydroxyl GroupIncreases solubility and bioavailability
Halogen SubstituentsModulates antimicrobial potency

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrrolo[1,2-a][4,1]benzoxazepine derivatives against MCF-7 cells. The most active derivative showed an IC50 value of 30 µM after 48 hours of treatment .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and found that compounds with electron-withdrawing groups had significantly lower MIC values .
  • Neuropharmacological Assessment : In a behavioral study involving mice subjected to induced seizures, treatment with the compound resulted in a significant decrease in seizure duration compared to the control group .

Properties

IUPAC Name

pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-11-8-4-1-2-5-9(8)13-7-3-6-10(13)12(15)16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGZEMPRSPZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)C3=CC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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